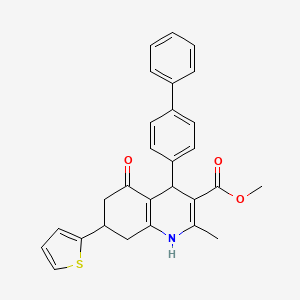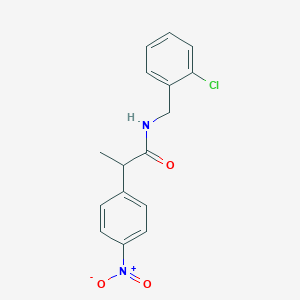![molecular formula C19H28ClNO5 B4073790 1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]azepane oxalate](/img/structure/B4073790.png)
1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]azepane oxalate
説明
1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]azepane oxalate, commonly known as VUF-10166, is a selective antagonist for the serotonin 5-HT6 receptor. It is a chemical compound that has been synthesized for scientific research purposes. The 5-HT6 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It has been implicated in various physiological and pathological processes, including learning and memory, appetite regulation, and mood disorders.
作用機序
VUF-10166 acts as a selective antagonist for the 5-HT6 receptor, which means that it blocks the binding of serotonin to this receptor. This results in a decrease in the activity of the receptor and its downstream signaling pathways. The exact mechanism by which this leads to the observed effects of VUF-10166 is not fully understood and is an area of ongoing research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of VUF-10166 are primarily related to its action as a 5-HT6 receptor antagonist. This includes effects on neurotransmitter release, synaptic plasticity, and neuronal activity. It has also been shown to affect the expression of various genes and proteins that are involved in learning and memory, appetite regulation, and mood disorders.
実験室実験の利点と制限
One advantage of using VUF-10166 in lab experiments is its selectivity for the 5-HT6 receptor, which allows for more specific investigation of the role of this receptor in different processes. However, a limitation is that it may not fully replicate the effects of genetic or pharmacological manipulation of the receptor in vivo. Additionally, the use of VUF-10166 in experiments may be limited by its availability and cost.
将来の方向性
There are several future directions for research on VUF-10166 and the 5-HT6 receptor. One area of focus is the development of more selective and potent antagonists for this receptor. Another area of interest is the investigation of the role of the 5-HT6 receptor in other physiological and pathological processes, such as drug addiction and anxiety disorders. Finally, there is ongoing research on the potential therapeutic applications of 5-HT6 receptor antagonists, including in the treatment of Alzheimer's disease and obesity.
科学的研究の応用
VUF-10166 has been used in various scientific studies to investigate the role of the 5-HT6 receptor in different physiological and pathological processes. For example, it has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential role in regulating appetite and body weight.
特性
IUPAC Name |
1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-14-12-15(2)17(16(18)13-14)20-11-7-10-19-8-5-3-4-6-9-19;3-1(4)2(5)6/h12-13H,3-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXVBTQIADPGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCN2CCCCCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-isopropylphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4073707.png)

![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4073720.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4073726.png)
![7-{(2-chloro-6-fluorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073735.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4073749.png)
![7-{(4-ethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073771.png)

![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4073781.png)
![N-allyl-N-[3-(5-isopropyl-2-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4073783.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4073795.png)

![(4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4073819.png)
![1-[3-(1-naphthyloxy)propyl]piperazine oxalate](/img/structure/B4073825.png)